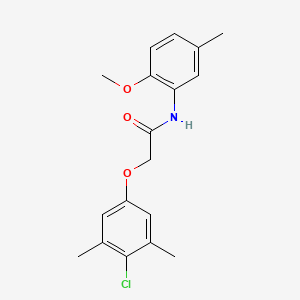

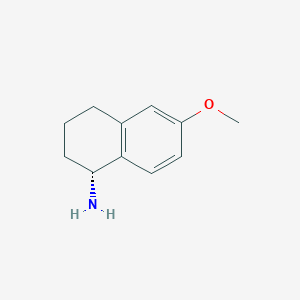

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide" is a derivative of phenoxyacetamide, which is a class of compounds that have been extensively studied for their potential use as pesticides . These compounds are characterized by their phenoxyacetamide moiety and various substitutions on the phenyl rings, which can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related phenoxyacetamide derivatives typically involves the reaction of substituted phenols with chloroacetamide or its derivatives under appropriate conditions. For example, the synthesis of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide was achieved through an extensive spectroscopic investigation, which included ab initio and DFT studies to determine the structural and thermodynamical characteristics . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involved a multi-step process starting from aromatic organic acids, which were converted into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, before reacting with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide .

Molecular Structure Analysis

The molecular structure of phenoxyacetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy and X-ray single-crystal analysis . The crystal structures of related compounds, such as N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate, have been determined, providing insights into their conformation and the possibilities of photocyclization reactions .

Chemical Reactions Analysis

Phenoxyacetamide derivatives can undergo various chemical reactions, including silylation, which leads to the formation of silaheterocyclic compounds . These reactions can be influenced by the substituents on the phenyl rings and the presence of other functional groups. The reactivity of these compounds can also be studied through their interaction with enzymes, as seen in the biological screening of oxadiazole derivatives against acetylcholinesterase and other enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetamide derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the aromatic rings. X-ray powder diffraction has been used to characterize new derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, providing valuable data on their crystalline properties . The conformation of the N-H bond and the presence of intermolecular hydrogen bonds can affect the stability and reactivity of these compounds .

科学的研究の応用

Potential Pesticide Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide and its N-derivatives exhibit potential as pesticides. Studies have characterized these compounds through X-ray powder diffraction, highlighting their relevance in the development of new agrochemical solutions. These derivatives include variously substituted N-derivatives, such as those with fluorophenyl, chloro-fluorophenyl, and trifluoromethylphenyl groups, among others, indicating a broad spectrum of chemical modifications for potential pesticide applications (Olszewska, Tarasiuk, & Pikus, 2011).

Herbicidal Activity and Metabolism

The metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, has been extensively studied. These herbicides are known for their pre-emergent activity in agriculture, targeting a variety of crops. Research into their metabolic pathways in human and rat liver microsomes reveals complex processes involving conjugation and bioactivation, which are crucial for understanding their environmental fate and impact on human health (Coleman et al., 2000).

Environmental Degradation

Studies on the environmental degradation of related chloroacetamide herbicides provide insight into potential pathways for the breakdown and removal of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide from ecosystems. The photoassisted Fenton reaction has been demonstrated as an effective method for the complete oxidation of herbicides like metolachlor in water, suggesting similar approaches could be applied for the environmental management of residues related to 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide (Pignatello & Sun, 1995).

Chemical Synthesis and Structural Analysis

Research into the chemical synthesis and structural analysis of related compounds provides foundational knowledge for the manipulation and development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide for various scientific applications. Techniques such as silylation and the study of silylated derivatives have been explored, offering insights into potential modifications and enhancements of chemical properties for industrial and agricultural uses (Nikonov et al., 2016).

特性

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-11-5-6-16(22-4)15(7-11)20-17(21)10-23-14-8-12(2)18(19)13(3)9-14/h5-9H,10H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUAUWCULJSONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

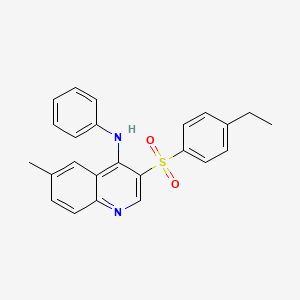

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)

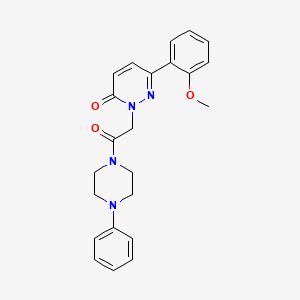

![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)

![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

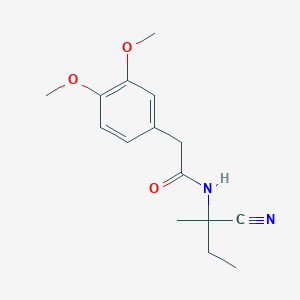

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)

![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)